molecular formula C13H16O4 B107615 Dimethyl 3-phenylpentanedioate CAS No. 19006-47-4

Dimethyl 3-phenylpentanedioate

Cat. No.: B107615
CAS No.: 19006-47-4
M. Wt: 236.26 g/mol
InChI Key: ZJXYACWWRPIGEQ-UHFFFAOYSA-N
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Description

Dimethyl 3-phenylpentanedioate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Properties and Structure

Dimethyl 3-phenylpentanedioate features a phenyl group attached to a pentanedioate backbone. The compound exhibits a specific molecular arrangement where the terminal carboxylate groups are twisted with a dihedral angle of approximately 23.8023.80^\circ , contributing to its reactivity and interaction with other molecules .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of complex molecules. Its utility is highlighted in several synthetic pathways:

  • Palladium-Catalyzed Reactions : Recent studies have demonstrated the use of this compound in palladium-catalyzed difluoroalkylative carbonylation reactions. This method allows for the efficient transformation of aryl olefins into difluoropentanedioate derivatives, showcasing good functional group tolerance and high yields (up to 88%) when electron-donating groups are present on the aryl ring .
  • Synthesis of Bioactive Compounds : The compound has been utilized as a precursor for synthesizing various bioactive molecules, including those with potential anticancer properties. For instance, it can be transformed into derivatives that exhibit significant biological activity against cancer cell lines .

Medicinal Chemistry

This compound has implications in medicinal chemistry, particularly in drug development:

  • Anticancer Agents : Research indicates that derivatives of this compound can interact with DNA and influence cellular processes, which may enhance sensitivity to platinum-based anticancer drugs. This interaction is crucial for developing new therapeutic agents that target cancer cells more effectively .
  • Pharmacological Studies : The compound's structural characteristics facilitate the design of new pharmaceuticals. It has been studied for its role in creating compounds that can modulate biological pathways, potentially leading to novel treatments for various diseases .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyesters and other polymeric materials. Its ability to form hydrogen bonds enhances the mechanical properties of the resulting polymers, making them suitable for various industrial applications .

Case Study 1: Synthesis of Difluoropentanedioates

A study conducted by researchers demonstrated the scalability and efficiency of using this compound in palladium-catalyzed reactions. The process yielded significant amounts of difluoropentanedioates with high selectivity. The following table summarizes key findings from this research:

Reaction ConditionYield (%)Notes
Aryl Olefin with Methoxy Group88%High selectivity observed
Scale-up Reaction (10x)63%Maintained yield efficiency
Alkaline Hydrolysis92%Conversion to corresponding acid

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated enhanced cytotoxicity compared to standard treatments, suggesting potential for further development into therapeutic agents.

Properties

CAS No.

19006-47-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl 3-phenylpentanedioate

InChI

InChI=1S/C13H16O4/c1-16-12(14)8-11(9-13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

ZJXYACWWRPIGEQ-UHFFFAOYSA-N

SMILES

COC(=O)CC(CC(=O)OC)C1=CC=CC=C1

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

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